molecular formula C11H14O3 B076607 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid CAS No. 13349-21-8

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

Cat. No. B076607
CAS RN: 13349-21-8
M. Wt: 194.23 g/mol
InChI Key: INMQROHCSVXGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid (MOITC) is a chemical compound that has been studied for its potential use in scientific research. MOITC is a derivative of indole-3-carbinol (I3C), which is found in cruciferous vegetables such as broccoli, cauliflower, and kale. MOITC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is still being studied, but it is thought to involve the activation of the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant and detoxification responses. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to induce the expression of Nrf2-regulated genes, which leads to increased antioxidant and detoxification activity in cells.
Biochemical and Physiological Effects:
7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid in lab experiments is its potential as a natural compound with low toxicity. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is derived from cruciferous vegetables and has been shown to have low toxicity in animal studies. However, one limitation is the lack of standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, which can lead to variability in results between studies.

Future Directions

There are several future directions for the study of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, including further investigation of its mechanism of action and potential use in cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. Additionally, there is a need for standardized methods for the synthesis and purification of 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid, as well as further studies on its toxicity and safety in humans.

Synthesis Methods

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of I3C with a suitable reagent such as methyl iodide or methyl triflate. The reaction can be carried out in a solvent such as acetone or acetonitrile, and the product can be isolated through filtration or chromatography.

Scientific Research Applications

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications, including cancer prevention and treatment, anti-inflammatory effects, and neuroprotection. It has been shown to have anti-cancer effects in multiple types of cancer cells, including breast, prostate, and colon cancer cells. 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

13349-21-8

Product Name

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C11H14O3/c1-11-5-2-3-7(11)9(10(13)14)8(12)4-6-11/h2-6H2,1H3,(H,13,14)

InChI Key

INMQROHCSVXGGA-UHFFFAOYSA-N

SMILES

CC12CCCC1=C(C(=O)CC2)C(=O)O

Canonical SMILES

CC12CCCC1=C(C(=O)CC2)C(=O)O

synonyms

5,6,7,7a-Tetrahydro-7a-methyl-5-oxo-4-indanecarboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.